1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride
Description
1,4-Dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride is a pyrazole-based amine salt with a molecular structure featuring two methyl substituents on the pyrazole ring and a methylpyrazole-methyl side chain. The hydrochloride salt form enhances aqueous solubility, a critical property for pharmaceutical or agrochemical applications. Pyrazole derivatives are widely studied for their bioactivity, including kinase inhibition and antimicrobial effects .
Properties
Molecular Formula |
C10H16ClN5 |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-6-15(3)13-10(8)11-4-9-5-12-14(2)7-9;/h5-7H,4H2,1-3H3,(H,11,13);1H |
InChI Key |
XGBGJFUMZLNHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CN(N=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or their equivalents.
Substitution Reactions:
Formation of the N-[(1-methylpyrazol-4-yl)methyl] Group: This step involves the reaction of the pyrazole derivative with a suitable methylating agent to introduce the N-[(1-methylpyrazol-4-yl)methyl] group.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
1,4-Dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, nickel), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,4-Dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antileishmanial and antimalarial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of functional materials, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit specific enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound differs from related pyrazole derivatives in substituents and functional groups:
- Carboxamide Pyrazoles (e.g., Compounds 3a–3p in ): These feature carboxamide linkages (e.g., 5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-3-methyl-pyrazole-4-carboxamide) and aryl/cyano groups.
- Halogenated Amines (e.g., P5H10 in ) : Polyhalogenated nitrobutadienyl anilines (e.g., (E)-2,4-dimethyl-N-(1,3,4,4-tetrachloro-1-nitrobutadien-2-yl)aniline) exhibit strong electron-withdrawing nitro and chloro groups, contrasting with the electron-donating methyl groups in the target compound. This difference impacts electronic density and reactivity .
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely surpasses neutral carboxamides (e.g., 3a–3p) in aqueous solubility, a key advantage for drug formulation.
- Thermal Stability : Melting points of carboxamide analogs (133–183°C) suggest that the target compound’s hydrochloride form may exhibit a distinct thermal profile due to ionic interactions .
Crystallography and Stability
However, crystalline forms of structurally complex amines (e.g., benzo[d][1,3]dioxole carboxamides in ) underscore the importance of salt formation in enhancing stability and bioavailability. The hydrochloride form of the target compound may adopt a monoclinic or orthorhombic crystal system, similar to other amine salts .
Biological Activity
1,4-Dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride involves various chemical reactions that typically include the formation of pyrazole derivatives. The compound can be synthesized via methods that involve the reaction of specific precursors under controlled conditions.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its anticancer properties and modulation of specific biological pathways.
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant anticancer activity against various cancer cell lines. The compound has been tested against several types of cancer cells, including breast (MCF7), lung (A549), and others.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.01 | Apoptosis induction |
| A549 | 0.39 | Autophagy induction |
| NCI-H460 | 0.46 | Aurora-A kinase inhibition |
These results indicate that the compound may induce apoptosis and autophagy in cancer cells, which are critical mechanisms for preventing tumor growth.
The biological activity is believed to stem from the compound's ability to inhibit specific kinases involved in cell proliferation and survival. For instance, it has been reported to inhibit Aurora-A kinase with an IC50 value as low as 0.067 µM, demonstrating potent effects on cell cycle regulation and cancer cell viability .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
-
Study on MCF7 Cell Line :
- Researchers found that derivatives similar to 1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine showed significant growth inhibition with IC50 values around 0.01 µM.
- Mechanistic studies indicated that these compounds triggered apoptosis through mitochondrial pathways.
-
In Vivo Studies :
- Animal models treated with pyrazole derivatives demonstrated reduced tumor sizes compared to controls, suggesting potential for further development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
